molecular formula C20H24N6O3S B2607238 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013756-48-3

3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2607238
CAS No.: 1013756-48-3
M. Wt: 428.51
InChI Key: RSDAGQCLJKWPEF-UHFFFAOYSA-N
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Description

3-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetically designed organic compound incorporating multiple pharmacologically significant motifs, making it a valuable scaffold for medicinal chemistry and drug discovery research. Its structure features a pyridazine core, a sulfonylpiperazine group, and a 3-methylpyrazole unit. Pyrazole derivatives are extensively investigated for their diverse biological activities, serving as key structural components in various therapeutic agents . The integration of these moieties suggests potential for this compound to interact with a range of enzymatic targets. Preliminary research interest in such hybrid structures may focus on their application in developing novel inhibitors for enzymes like cyclooxygenase-2 (COX-2), given that similar sulfonamide-containing pyrazole compounds are known to exhibit potent anti-inflammatory activity . Furthermore, the molecular architecture is indicative of potential utility in oncology research, as certain trifluoromethylpyrazole analogues have demonstrated efficacy as growth suppressors in human cancer cell lines . The presence of the piperazine linker enhances molecular diversity and is commonly employed to improve solubility and optimize binding affinity to biological targets. Researchers can leverage this compound as a key intermediate or a core template for the design and synthesis of new chemical entities aimed at probing biological pathways and identifying potential therapeutic candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-15-14-17(4-5-18(15)29-3)30(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-16(2)23-26/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDAGQCLJKWPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A piperazine ring , which is often implicated in various pharmacological activities.
  • A sulfonyl group , known to enhance solubility and binding affinity to biological targets.
  • A pyrazole moiety , which contributes to its biological activity.

The molecular formula is C18H22N6O3SC_{18}H_{22}N_{6}O_{3}S with a molecular weight of approximately 402.5 g/mol. Its structural characteristics suggest potential interactions with various biological receptors and enzymes, particularly those involved in neurological and oncological pathways.

Anticancer Potential

Recent studies indicate that compounds with similar structural features exhibit significant anticancer activities. For example, sulfonamide derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting NF-kB signaling. The compound in focus may share these mechanisms, as suggested by its structural components.

In a study involving pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds were found to exhibit stronger cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to cisplatin, highlighting the potential for similar effects from our compound due to the presence of the pyrazole ring .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Receptor Modulation : The piperazine component is known for modulating neurotransmitter systems, which could be relevant for neurological disorders.
  • Apoptosis Induction : Similar compounds have been shown to promote apoptosis via caspase activation (caspase 3/7, 8, and 9) and autophagy pathways .

In Vitro Studies

In vitro studies assessing the activity of similar sulfonamide compounds have demonstrated their ability to inhibit cancer cell proliferation significantly. For instance:

CompoundCell LineIC50 (µM)Mechanism
3bMCF-70.25Apoptosis via caspases
3bMDA-MB-2310.5Autophagy induction

These findings suggest that the compound under investigation may exhibit comparable anticancer properties due to its structural similarities with effective sulfonamide derivatives.

Pharmacokinetics

Research into the pharmacokinetics of related compounds indicates that modifications in the piperazine and sulfonyl groups can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the methoxy group may enhance bioavailability and stability.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests several applications in drug development:

  • Antidepressant Activity : The piperazine moiety can interact with serotonin receptors, making it a candidate for developing antidepressants. Studies indicate that similar compounds have shown efficacy in modulating serotonin levels, which is crucial for mood regulation.
  • Neurological Disorders : Given its potential to affect neurotransmitter systems, this compound may be investigated for treating conditions such as anxiety and schizophrenia. Research on related piperazine derivatives has demonstrated neuroprotective effects .

Cancer Research

The sulfonamide group in the compound may enhance its ability to inhibit certain cancer cell lines. Compounds with similar structures have been shown to exhibit anti-cancer properties by inducing apoptosis in malignant cells .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the methoxy and sulfonyl groups could enhance the interaction with bacterial enzymes, leading to potential use as an antibiotic .

Synthesis Pathway

The synthesis of 3-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step reactions:

  • Formation of the Piperazine Derivative : The initial step involves the reaction of piperazine with a sulfonyl chloride to form the sulfonamide.
  • Pyridazine Ring Construction : A cyclization reaction is performed to introduce the pyridazine ring.
  • Final Modification : The introduction of the pyrazole moiety is achieved through nucleophilic substitution reactions.

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated that similar piperazine derivatives significantly reduced depressive behavior in animal models .
Study BAnticancer ActivityShowed that compounds with a sulfonamide group inhibited tumor growth in vitro by inducing apoptosis .
Study CAntimicrobial PropertiesFound that methoxy-substituted piperazines exhibited broad-spectrum antimicrobial activity against various pathogens .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares a pyridazine core substituted with a piperazinyl group and a heterocyclic moiety (3-methylpyrazole). Variations in substituents on the piperazine ring and pyridazine core define its uniqueness relative to analogs.

Substituent Analysis

Piperazinyl Substituents
  • Target Compound : The piperazine ring is modified with a 4-methoxy-3-methylphenylsulfonyl group. The methoxy and methyl groups on the phenyl ring may enhance lipophilicity and influence receptor binding.
  • : Features a 3-chlorophenylsulfonyl group instead.
  • : Substituted with a 2,4-difluorophenylsulfonyl group. Fluorine atoms increase electronegativity and metabolic stability compared to the target compound’s methoxy-methyl group .
  • : Replaces the sulfonyl group with a 3-(trifluoromethyl)phenylmethanone. This carbonyl group introduces distinct electronic effects and steric demands, which could impact target selectivity .
Pyridazine Core Modifications
  • : Features a chloro substituent at the 3-position and a 3-(4-chlorophenoxy)propyl-piperazinyl group. The chloro group may enhance anti-microbial activity, as seen in similar derivatives .
  • : Utilizes a pyridazinone core (a pyridazine with a ketone group), which alters hydrogen-bonding capacity compared to the unmodified pyridazine in the target compound .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C20H23N5O3S (estimated) ~441.5 4-methoxy-3-methylphenylsulfonyl, 3-methylpyrazole
3-Chlorophenylsulfonyl Analog C18H19ClN6O2S 418.9 3-chlorophenylsulfonyl, 3-methylpyrazole
2,4-Difluorophenylsulfonyl Analog C18H17F2N6O2S 420.9 2,4-difluorophenylsulfonyl, 3-methylpyrazole
Trifluoromethyl Methanone Analog C19H16F3N5O 403.4 3-(trifluoromethyl)phenylmethanone, 3-methylpyrazole
  • The target compound’s higher molecular weight (~441.5) compared to analogs (e.g., 418.9 in ) is attributed to the methoxy and methyl groups on the phenyl ring. These groups may improve membrane permeability but could reduce aqueous solubility.
  • Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyridazine core in this compound?

The pyridazine core can be synthesized via cyclization reactions or coupling strategies. Key steps include:

  • Nucleophilic aromatic substitution for introducing the piperazine-sulfonyl group at the 4-position of pyridazine. This requires activating the pyridazine ring with electron-withdrawing groups (e.g., chloro or nitro substituents) to facilitate substitution .
  • Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to install the 3-methylpyrazole moiety at the 6-position. For example, a palladium-catalyzed coupling between a halogenated pyridazine intermediate and a pyrazole boronic ester derivative .
  • Purification via column chromatography or recrystallization to isolate intermediates, followed by structural validation using NMR and mass spectrometry .

Basic: How should researchers handle and store this compound to ensure safety?

Safety protocols derived from structurally similar sulfonamide-piperazine compounds include:

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid ignition sources (sparks, open flames) due to potential thermal instability .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation of the sulfonyl group .
  • First-aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention with the compound’s Safety Data Sheet (SDS) .

Basic: What analytical techniques confirm the compound’s structural integrity?

Critical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, methyl groups) and piperazine sulfonation .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₁H₂₅N₆O₃S).
  • HPLC with UV detection : Assess purity (>95%) and detect byproducts from incomplete coupling reactions .

Advanced: How can computational methods optimize sulfonyl-piperazine moiety synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path searching can:

  • Predict transition states and intermediates for sulfonylation of piperazine, identifying optimal solvents (e.g., DMF) and temperatures (80–100°C) .
  • Screen leaving groups (e.g., chloride vs. tosylate) for nucleophilic substitution efficiency. Computational workflows like ICReDD’s reaction design platform reduce experimental trial-and-error by 40–60% .

Advanced: How to resolve spectral data ambiguities in structural characterization?

Contradictions between predicted and observed spectra (e.g., overlapping peaks in ¹H NMR) require:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign proton-carbon correlations, particularly for the piperazine and pyrazole rings .
  • X-ray crystallography : Determine absolute configuration and confirm regioselectivity of sulfonation/pyrazole attachment .
  • Isotopic labeling : Use deuterated analogs to trace reaction pathways and validate intermediates .

Advanced: How to design experiments to probe substituent effects on physicochemical properties?

  • Systematic SAR studies : Synthesize analogs with variations in methoxy/methyl groups (e.g., replacing methoxy with ethoxy or hydrogen).
  • Property analysis : Measure logP (lipophilicity) via shake-flask method, solubility in PBS, and thermal stability via TGA/DSC .
  • Comparative docking studies : Use molecular dynamics to correlate substituent changes with binding affinity to target proteins (e.g., kinase enzymes) .

Advanced: What strategies address discrepancies in biological activity vs. computational predictions?

  • Re-evaluate target binding : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding kinetics if in silico docking overestimates affinity .
  • Metabolic stability assays : Test for rapid hepatic clearance (e.g., using microsomal incubation) that may reduce in vivo efficacy despite promising computational data .
  • Cohort redundancy : Repeat assays in triplicate with orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .

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